(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Description
Nomenclature and Registry Information
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine is officially registered with the Chemical Abstracts Service under the number 952480-26-1. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions, with the stereochemical descriptors (3S,4R) indicating the specific spatial arrangement of substituents around the piperidine ring. The PubChem database has assigned this compound the identification number 28064061, establishing its presence in the comprehensive chemical literature database.
The compound is recognized under several synonymous designations, including this compound and rac-(3S,4R)-3-benzyl-1-methylpiperidin-4-amine. Additional registry numbers include the Molecular Design Limited number MFCD09802316 and the Environmental Protection Agency DSSTox Substance Identifier DTXSID80650901. These multiple identification systems ensure comprehensive tracking and referencing across different chemical databases and regulatory frameworks.
Molecular Formula and Weight Specifications
The molecular formula of this compound is C₁₃H₂₀N₂, indicating a composition of thirteen carbon atoms, twenty hydrogen atoms, and two nitrogen atoms. This formula reflects the presence of the piperidine ring system with its characteristic nitrogen-containing six-membered ring, along with the benzyl and methyl substituents that define the compound's unique structure.
The exact mass calculation of 204.162648646 Daltons provides precise molecular weight determination essential for mass spectrometric analysis and identification procedures. This level of precision enables accurate analytical characterization and supports quality control measures in both research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-3-benzyl-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-8-7-13(14)12(10-15)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPPALZSPFEMNV-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650901 | |
| Record name | (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-26-1 | |
| Record name | (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis Overview
The synthesis involves constructing the piperidine ring followed by selective substitution and stereochemical control. A typical route includes:
| Step | Reaction Type | Description | Yield (%) (Approx.) |
|---|---|---|---|
| 1 | Benzylation | Alkylation of a piperidine precursor with benzyl chloride or bromide to introduce benzyl group at C-3 | ~70–75 |
| 2 | Methylation | N-methylation using methyl iodide or methyl sulfate to introduce methyl on nitrogen | ~70–80 |
| 3 | Reductive Amination | Conversion of a ketone or aldehyde intermediate at C-4 to amine via reductive amination | ~60–85 |
| 4 | Stereochemical Resolution | Use of chiral catalysts or resolution techniques to isolate (3S,4R) isomer | Variable |
| 5 | Purification | Chromatography or crystallization to purify the final compound | >95 purity |
Representative Synthetic Route
Starting Materials: Commercially available piperidine derivatives or substituted pyridines are often used as starting points.
Benzyl Group Introduction: Reaction of the piperidine ring with benzyl chloride in acetone under basic conditions yields the 3-benzyl substituted intermediate.
Reduction and Functional Group Transformations: Reduction using sodium borohydride or catalytic hydrogenation converts intermediates to the desired amine.
Methylation: The nitrogen atom is methylated using methyl iodide or methyl sulfate under mild conditions to avoid racemization.
Stereoselective Control: Chiral catalysts or auxiliaries such as chiral borohydrides or enzymatic methods can be employed to ensure the (3S,4R) configuration.
Final Purification: The compound is purified by recrystallization or preparative chromatography to achieve high enantiomeric purity.
Stereochemical Importance: The (3S,4R) stereochemistry critically affects biological activity; thus, asymmetric synthesis or chiral resolution is essential.
Yield Optimization: Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and stereoselectivity.
Scalability: Industrial synthesis may utilize continuous flow reactors for better control and scalability.
Purification Techniques: High-performance liquid chromatography (HPLC), especially chiral HPLC, is used to confirm enantiomeric excess and purity.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts for stereocontrol | High stereoselectivity | Requires expensive catalysts |
| Reductive Amination | Direct amine introduction | Mild conditions, good yields | May require protection steps |
| Protection-Deprotection | Selective functional group manipulation | Allows multi-step functionalization | Adds complexity and time |
| Benzylation via Alkylation | Introduction of benzyl group | Straightforward, widely used | Potential for over-alkylation |
| Chiral Resolution | Separation of enantiomers post-synthesis | Ensures high purity | Can be inefficient and wasteful |
The preparation of (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine involves a carefully designed multi-step synthesis incorporating benzylation, methylation, and reductive amination with stereochemical control. While literature specifically detailing this compound’s synthesis is limited, established methodologies for related piperidine derivatives provide a robust framework. Advances in asymmetric catalysis and continuous flow synthesis are promising for improving yield, stereoselectivity, and scalability. Future research may focus on optimizing these methods and exploring novel catalytic systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Properties
The compound exhibits potential pharmacological activities, particularly as a building block for drug design. Its piperidine structure is often associated with various biological activities, including:
- Antidepressant Effects : Compounds derived from piperidine have been studied for their efficacy in treating depression and anxiety disorders.
- Analgesic Properties : Some derivatives have shown promise in pain management, acting on opioid receptors.
- Antitumor Activity : Research indicates potential applications in oncology, where piperidine derivatives are explored for their ability to inhibit tumor growth.
1.2 Drug Development
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine serves as a crucial intermediate in synthesizing more complex pharmaceutical agents. For instance, it is utilized in the synthesis of:
| Compound Name | Application | Reference |
|---|---|---|
| Tofacitinib | Treatment of rheumatoid arthritis | |
| Other piperidine derivatives | Antidepressants and analgesics |
Organic Synthesis
2.1 Synthetic Intermediates
The compound is frequently employed as a synthetic intermediate in organic chemistry due to its versatile reactivity. It can undergo various transformations to yield other valuable compounds:
- N-Alkylation Reactions : This allows for the introduction of different alkyl groups to modify pharmacological properties.
- Formation of Heterocycles : It can be used to synthesize complex heterocyclic structures that are prevalent in many bioactive molecules.
Case Studies
Case Study 1: Synthesis of Tofacitinib
Tofacitinib is a Janus kinase inhibitor used to treat autoimmune diseases. The synthesis process involves this compound as an intermediate step. The efficiency of this synthesis has been improved through novel methodologies that enhance yield and purity while reducing environmental impact .
Case Study 2: Antidepressant Development
Research has demonstrated that modifications to the benzyl group of this compound can lead to compounds with enhanced selectivity for serotonin receptors, showcasing its potential in developing new antidepressants .
Mechanism of Action
The mechanism of action of (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The activity of piperidine derivatives is highly sensitive to substituent placement and stereochemistry. Below is a comparative analysis of key analogs:
Key Observations:
- Stereochemistry Impact: The (3R,4R) isomer of 1-benzyl-N,4-dimethylpiperidin-3-amine is pivotal in Tofacitinib synthesis, whereas the (3S,4S) isomer is used in immunosuppressants, underscoring the role of stereochemistry in target specificity .
Physicochemical Properties
- Boiling Point and Solubility : (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride has a boiling point of 302.6°C and low water solubility, typical of lipophilic amines .
- Density and Stability : Derivatives like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride exhibit stability under acidic conditions, critical for pharmaceutical formulations .
Research Findings and Challenges
- Stereochemical Purity : Resolution methods (e.g., chiral tartaric acids) are essential to isolate active stereoisomers, but low yields (e.g., 58% in ) remain a challenge .
- Toxicity Profiles : Substituents like methoxy groups () may introduce acute oral toxicity (Category 4) or respiratory irritation (Category 3), necessitating rigorous safety evaluations .
- Patent Landscapes : Processes for synthesizing (3R,4R)-isomers are heavily patented, emphasizing commercial relevance .
Biological Activity
(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring with a benzyl substituent at the 3-position and a methyl group at the 1-position. The stereochemistry at the 3 and 4 positions is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound may function as an agonist or antagonist depending on the target:
- Receptor Binding : Studies indicate that piperidine derivatives can interact with neurotransmitter receptors, which may affect signaling pathways related to mood regulation and neuroprotection .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
1. Anticancer Activity
Research has demonstrated that piperidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies showed that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .
2. Neuroprotective Effects
In a study focusing on neurodegenerative diseases, this compound was evaluated for its ability to inhibit AChE. The results indicated that this compound could enhance cholinergic transmission by preventing the breakdown of acetylcholine, which is critical for memory and learning processes .
3. Opioid Receptor Interactions
The compound's interaction with opioid receptors was assessed in several assays. It was found to act as an antagonist at μ and κ receptors, suggesting potential applications in pain management and addiction therapy .
Research Findings
Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. For instance, modifications at the 2-position of the piperidine ring have been shown to improve binding affinities to specific receptors while minimizing side effects .
Q & A
Q. What established synthetic routes are available for (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including:
- N-acylation of 3-amino-4-methylpyridine, followed by quaternization with benzyl halide to form intermediates like 3-acetylamino-4-methylpyridinium salts .
- Partial reduction of the quaternized intermediate using sodium borohydride in methanol or water, yielding 1-benzyl-4-methylpiperidin-3-one .
- Reductive amination with methylamine in the presence of titanium(IV) isopropoxide to introduce the amine group .
- Resolution of racemic mixtures using chiral agents like di-p-toluoyl-L-tartaric acid to isolate the (3S,4R) enantiomer .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and stereochemistry by analyzing coupling constants and diastereotopic proton splitting .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related piperidine derivatives (e.g., N-[(3RS,4RS)-1-Benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine) .
- Elemental Analysis : Validates purity and molecular composition, with deviations <0.4% for C, H, N in reported derivatives .
Advanced Research Questions
Q. How can enantiomeric resolution of racemic this compound be achieved using chiral resolving agents?
- Chiral Acid Salts : Di-p-toluoyl-L-tartaric acid forms diastereomeric salts with enantiomers, enabling separation via recrystallization .
- Optimization : Adjust solvent polarity (e.g., methanol/water mixtures) to enhance solubility differences. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .
- Scale-Up Considerations : Pilot studies show >98% ee for (3R,4R) isomers under controlled crystallization conditions .
Q. What strategies are employed to analyze structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation : Introduce electron-withdrawing (e.g., -NO, -CF) or donating (e.g., -OCH) groups on aryl rings to modulate biological activity. For example, 4-fluoro and 4-chloro derivatives exhibit enhanced antileukemic activity in vitro .
- 3D-QSAR Modeling : Correlate steric/electronic descriptors (e.g., CoMFA, CoMSIA) with IC values to predict bioactive conformations .
- In Silico Docking : Map interactions with target proteins (e.g., JAK3 for Tofacitinib intermediates) to rationalize substituent effects .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Assay Standardization : Compare protocols for cell lines (e.g., Jurkat vs. K562 in leukemia models), incubation times, and compound purity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC values for derivatives like 7-chloro-N-(4-chloro-3-piperidinylphenyl)quinolin-4-amine, which showed 24–92% yield-dependent activity differences .
- Control Experiments : Replicate studies with independently synthesized batches to exclude synthetic byproducts as confounding factors .
Q. What in vitro and in vivo models are appropriate for evaluating the antileukemic potential of this compound derivatives?
- In Vitro :
- Cell Viability Assays : MTT or resazurin-based tests on leukemia cell lines (e.g., HL-60, K562) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .
- In Vivo :
- Xenograft Models : NOD/SCID mice implanted with human leukemia cells, monitoring tumor volume and survival rates .
- Pharmacokinetics : Assess bioavailability and metabolite profiles via LC-MS/MS .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
